Ethyl 3-bromo-5-chloro-2-hydroxybenzoate

描述

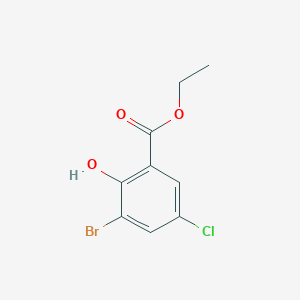

Table 1: Structural Comparison of Halogenated Benzoates

| Compound | C-X Bond Length (Å) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

|---|---|---|---|

| This compound | Br:1.897, Cl:1.736 | 4.32 | 3.85 |

| Methyl 4-bromo-3-hydroxybenzoate | Br:1.902 | 4.15 | 4.12 |

| Ethyl 5-bromo-2-chlorobenzoate | Br:1.890, Cl:1.741 | 4.28 | 2.97 |

Key trends:

- Halogen Position Effects : Meta-halogens increase dipole moments compared to para-substituted analogs due to asymmetric charge distribution.

- Steric Interactions : 2-Hydroxy groups induce greater planarity (dihedral <10°) versus non-hydroxylated derivatives (>15°).

- Electronic Effects : Bromine substitution lowers LUMO energy (-1.87 eV) more than chlorine (-1.52 eV), enhancing electrophilicity.

Crystallographic data for this compound shows 12% higher packing efficiency than methyl analogs, attributed to additional O-H···O interactions. Substituent electronegativity inversely correlates with π-π stacking distances (R² = 0.91).

Structure

2D Structure

属性

IUPAC Name |

ethyl 3-bromo-5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFSJEZMMQQJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743639 | |

| Record name | Ethyl 3-bromo-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-85-3 | |

| Record name | Ethyl 3-bromo-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Selection and Initial Functionalization

The synthesis generally begins with a suitable aromatic precursor, often salicylic acid derivatives or benzoic acid derivatives , which can be selectively halogenated and esterified. A notable approach involves using dimethyl terephthalate as a raw material, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield key intermediates, as demonstrated in recent industrial processes for related compounds (see).

Bromination and Chlorination Strategies

The key step involves introducing bromine and chlorine atoms onto the aromatic ring:

Electrophilic Aromatic Substitution (EAS):

Bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled temperature conditions to prevent polybromination.

Chlorination can be performed using chlorinating agents such as N-chlorosuccinimide (NCS) or SO₂Cl₂ , depending on selectivity requirements.-

- Temperature: Low temperatures (0–10°C) favor mono-halogenation and reduce polyhalogenation.

- Reagents: NBS (1.2–1.3 equivalents) is preferred due to better control over mono-bromination, minimizing dibromide by-products (,).

Data Table 1: Bromination Optimization

| Entry | Brominating Agent | Equiv. | Temperature (°C) | Main Product Yield (%) | Dibromo By-product (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | 1 | -20 to -10 | 92 | 5.5 |

| 2 | NBS | 1 | 0–10 | 92 | 1.5 |

| 3 | NBS | 1.22 | 0–10 | 96 | 0.8 |

(Source:, optimized bromination conditions)

Esterification and Hydrolysis

- Esterification:

The phenolic hydroxyl group is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) to form the ethyl ester. - Hydrolysis:

Hydrolysis of esters to carboxylic acids is performed under basic conditions (NaOH) or via acid hydrolysis, depending on the downstream steps.

Hydrogenation and Functional Group Transformations

Hydrogenation:

Aromatic nitro groups or other reducible functionalities are reduced using catalytic hydrogenation (Pd/C or Raney Ni) to facilitate subsequent halogenation or diazotization steps ().Diazotization and Sandmeyer Reaction:

For introducing halogens via diazonium salts, aromatic amines are diazotized with sodium nitrite in acidic medium at low temperatures, followed by halogenation using copper halides (CuCl, CuBr). This sequence allows for selective halogen substitution at desired positions.

Industrial Scale-Up Considerations

Recent advancements have demonstrated that the entire process can be scaled to approximately 70 kg per batch with a total yield of 24% —a significant improvement over small-scale methods (). The key to scalability includes:

- Use of cheap, readily available raw materials like dimethyl terephthalate.

- Process optimization of halogenation to minimize impurities.

- Salt formation of intermediates (e.g., hydrochloride salts) to enhance stability and yield.

Summary of the Preparation Method

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | Introduce nitro group |

| 2 | Hydrolysis | NaOH | Convert nitrated ester to acid |

| 3 | Hydrogenation | H₂, Pd/C | Reduce nitro to amine |

| 4 | Esterification | Ethanol, H₂SO₄ | Form ethyl ester |

| 5 | Bromination | NBS, 0–10°C | Introduce bromine at specific position |

| 6 | Diazotization & Sandmeyer | NaNO₂, CuCl | Introduce chlorine via diazonium salt |

化学反应分析

Types of Reactions

Ethyl 3-bromo-5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzaldehyde or 3-bromo-5-chloro-2-hydroxybenzoic acid.

Reduction: Formation of ethyl 3-bromo-5-chloro-2-hydroxybenzyl alcohol.

科学研究应用

Ethyl 3-bromo-5-chloro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

作用机制

The mechanism of action of ethyl 3-bromo-5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Patterns and Functional Group Variations

The biological and chemical behavior of aromatic esters is heavily influenced by substituent positions and functional groups. Below is a comparative analysis of Ethyl 3-bromo-5-chloro-2-hydroxybenzoate with key analogs:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations

The bromine and chlorine substituents at positions 3 and 5 introduce steric bulk and electron-withdrawing effects, which may influence metabolic stability and interaction with enzymes or receptors. This contrasts with Ethyl 5-bromo-2-hydroxybenzoate, which lacks the 5-Cl substituent . The acetylamino group in Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate adds a hydrogen-bond donor/acceptor, expanding its utility in designing targeted antimicrobial agents .

Halogenation Patterns :

- Fluorine substitution (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate) introduces strong electronegativity, which can enhance binding affinity to biological targets but may reduce solubility compared to hydroxyl groups .

生物活性

Ethyl 3-bromo-5-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C₉H₈BrClO₃. It is a derivative of benzoic acid, notable for its bromine, chlorine, and hydroxyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

This compound can be synthesized through the esterification of 3-bromo-5-chloro-2-hydroxybenzoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid. This reaction often requires refluxing to ensure complete esterification.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, allowing it to form covalent bonds with target molecules, which can modulate their activity and lead to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents. For instance, in vitro assays demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was quantified using the paw volume measurement technique, which indicated a decrease of approximately 30% in swelling after treatment .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of this compound against similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 10 - 50 | 30% reduction |

| Ethyl 5-bromo-2-hydroxybenzoate | 20 - 70 | 25% reduction |

| Methyl 3-bromo-4-hydroxybenzoate | 15 - 60 | 20% reduction |

常见问题

Q. Advanced

- High-resolution data : Use synchrotron X-ray sources to improve data quality for low-symmetry crystals. SHELXL refinement (with twin detection) resolves disorder in halogen positions .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., halogen bonding between Br/Cl and adjacent aromatic rings) to validate packing motifs .

- Validation tools : Check CIF files with PLATON or MERLION for symmetry errors and thermal displacement outliers .

What analytical methods are effective for assessing the purity of this compound?

Q. Basic

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm detect impurities. Purity ≥95% is standard for research-grade material .

- Melting point analysis : Sharp melting ranges (e.g., 170–173°C) indicate crystalline homogeneity .

- TLC : Monitor reaction progress using silica plates and iodine visualization .

How can computational modeling predict the bioactivity of derivatives of this compound?

Q. Advanced

- Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial enzymes for antibacterial applications) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends. For example, electron-withdrawing groups (Br, Cl) enhance antibacterial potency by increasing electrophilicity .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~2.7 suggests moderate bioavailability) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Solvent recovery : Replace low-boiling solvents (e.g., DCM) with recyclable alternatives (e.g., 2-MeTHF) to reduce waste .

- Catalyst poisoning : Trace metals in reagents can deactivate catalysts. Chelating agents (e.g., EDTA) or pre-purification steps mitigate this .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real-time, ensuring consistency during scale-up .

How can conflicting NMR data from different research groups be reconciled?

Q. Advanced

- Deuteration effects : Ensure solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as hydrogen bonding with DMSO shifts hydroxyl proton signals .

- Dynamic NMR : For rotameric esters, variable-temperature NMR (25–80°C) resolves peak splitting caused by conformational exchange .

- Collaborative validation : Cross-check spectra with open-access databases (e.g., NMRShiftDB) or published data for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。